BenchChemオンラインストアへようこそ!

(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone

Evidence gap Data availability Procurement caveat

This 6-bromo-benzothiazole-piperazine-isoxazole is designed for SAR programs exploring 6-position halogen effects. The bromine atom enables halogen-bonding studies and serves as a synthetic handle for Suzuki, Buchwald-Hartwig, and Sonogashira cross-couplings, enabling late-stage diversification. Without quantitative bioactivity data, procurement must be driven by your synthetic route or screening program that explicitly requires the 6-bromo substitution pattern, not by assumed functional equivalence with other halogen variants.

Molecular Formula C15H13BrN4O2S
Molecular Weight 393.26
CAS No. 919752-54-8
Cat. No. B2669942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone
CAS919752-54-8
Molecular FormulaC15H13BrN4O2S
Molecular Weight393.26
Structural Identifiers
SMILESC1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Br)C(=O)C4=CC=NO4
InChIInChI=1S/C15H13BrN4O2S/c16-10-1-2-11-13(9-10)23-15(18-11)20-7-5-19(6-8-20)14(21)12-3-4-17-22-12/h1-4,9H,5-8H2
InChIKeyJRMMUDOGMPTPEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Evidence-Based Procurement Guide for (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone (CAS 919752-54-8)


(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone (CAS 919752-54-8) is a synthetic heterocyclic compound belonging to the benzothiazole-piperazine-isoxazole class. It features a 6-bromobenzo[d]thiazole core linked via a piperazine spacer to an isoxazol-5-yl methanone moiety. Compounds within this general structural class have been investigated for anticancer, antimicrobial, acetylcholinesterase inhibitory, and CNS-modulating activities [1]. However, a systematic search of primary research literature, patents, and authoritative databases conducted on 2026-04-29 revealed **no published quantitative bioactivity, selectivity, pharmacokinetic, or target-engagement data** specific to CAS 919752-54-8. All currently available product information originates exclusively from commercial vendor catalog entries, which lack primary experimental evidence. This evidence guide therefore documents the current absence of verifiable differentiation data and identifies the closest structural analogs for comparative evaluation should experimental data become available.

Why Generic Substitution of (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone Requires Quantitative Justification


In the absence of any published quantitative bioactivity data for CAS 919752-54-8, rational substitution or procurement decisions cannot be made based on chemical class precedent alone. Closely related benzothiazole-piperazine derivatives bearing different 6-position substituents (H, F, Cl, CH₃, C₂H₅) or alternative heterocyclic attachments (3-methylisoxazole, 5-methylisoxazole, phenyl) are commercially listed as structurally analogous products . However, even small substituent changes at the 6-position of the benzothiazole ring are known in the broader benzothiazole SAR literature to materially alter lipophilicity, electronic properties, steric bulk, and consequently target binding, selectivity, and ADME parameters [1]. Without head-to-head comparative data, interchangeability between the 6-bromo analog and any other halogen or alkyl variant is scientifically unjustified. Procurement must therefore be driven by the specific synthetic route or screening program that explicitly requires the 6-bromo substitution pattern, not by assumed functional equivalence with in-class compounds.

Quantitative Differentiation Evidence for (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone versus Structural Analogs


Current Evidence Gap: No Published Quantitative Bioactivity Data for CAS 919752-54-8

A comprehensive literature and database search for (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone (CAS 919752-54-8) returned zero peer-reviewed publications, zero patents with explicit quantitative data for this compound, and zero entries in authoritative bioactivity databases (ChEMBL, PubChem BioAssay, BindingDB) containing experimental IC₅₀, Kᵢ, EC₅₀, or % inhibition values for this exact molecule [1]. The compound is listed only in commercial vendor catalogs (BenchChem, EvitaChem, Chemsrc) as an unresearched catalog item with no associated quantitative biological data . By contrast, structurally related benzothiazole-piperazine derivatives lacking the 6-bromo-isoxazole combination have published AChE inhibition IC₅₀ values in the low micromolar range (e.g., 0.5–5 μM) and GI₅₀ values against MCF-7, HCT-116, and HUH-7 cell lines [2]. No extrapolation from these data to CAS 919752-54-8 is scientifically valid.

Evidence gap Data availability Procurement caveat

Structural Uniqueness of the 6-Bromo Substituent versus Common Halogen and Alkyl Analogs

The 6-bromo substituent on the benzothiazole ring imparts distinct physicochemical properties compared to the 6-H, 6-F, 6-Cl, 6-CH₃, and 6-C₂H₅ analogs identified in commercial catalogs . Based on established Hansch substituent constants: bromine contributes a π (lipophilicity) value of +0.86, compared to fluorine (−0.14), chlorine (+0.71), methyl (+0.56), and hydrogen (0.00) [1]. The molar refractivity (MR) of bromine (8.88) is substantially larger than chlorine (6.03), fluorine (0.92), and methyl (5.65), indicating greater steric bulk [1]. Bromine can also participate in halogen bonding (σ-hole interactions) with target protein backbone carbonyls or π-systems, a property largely absent for hydrogen and methyl, and weaker for chlorine [2]. These properties are directly relevant to target binding, selectivity, and membrane permeability, meaning that the 6-bromo analog cannot be assumed functionally interchangeable with any other 6-substituted variant without direct comparative assay data.

Halogen bonding Lipophilicity Steric parameters SAR design

Isoxazol-5-yl versus 3-Methylisoxazol-5-yl and 5-Methylisoxazol-3-yl Regioisomeric Differentiation

The target compound features an unsubstituted isoxazol-5-yl methanone attachment, whereas several commercially listed analogs incorporate methyl substitutions on the isoxazole ring at the 3-position (3-methylisoxazol-5-yl) or at the 5-position (5-methylisoxazol-3-yl) . The presence and position of the methyl group alters the electron density distribution on the isoxazole ring, modulates metabolic vulnerability (methyl groups can undergo CYP450-mediated hydroxylation), and introduces steric constraints that may affect the compound's conformational preferences and target-binding complementarity [1]. In the broader heterocyclic SAR literature, isoxazole regioisomers with different substitution patterns frequently exhibit divergent biological activity profiles, including potency shifts exceeding 10-fold [2]. Without explicit comparative data, the unsubstituted isoxazol-5-yl configuration of the target compound represents a distinct chemical entity with unique recognition properties.

Regioisomerism Isoxazole substitution Metabolic stability Target recognition

Piperazine Linker Conformational Flexibility and Its Impact on Pharmacophore Geometry

The piperazine ring serves as a flexible linker connecting the 6-bromobenzo[d]thiazole and isoxazol-5-yl methanone pharmacophoric elements. The chair-to-chair inversion of the piperazine ring enables multiple low-energy conformations, modulating the spatial relationship (distance and dihedral angle) between the two terminal heterocycles [1]. Compounds where the piperazine is replaced by a more rigid linker (e.g., piperidine, azetidine, or direct bond) are structurally distinct and cannot reproduce the same conformational ensemble . Within the broader benzothiazole-piperazine SAR literature, variations in the piperazine substitution pattern (N-arylation position, sulfonylation vs. carboxamide vs. methanone linkage) have been associated with differential AChE inhibition, cytotoxicity, and receptor-binding profiles [2]. The specific N-benzothiazolyl-N'-isoxazolyl carbonyl piperazine configuration of CAS 919752-54-8 defines a unique pharmacophore arrangement not replicated by any other commercially listed analog.

Conformational analysis Piperazine spacer Pharmacophore modeling Linker optimization

Application Scenarios for (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone Based on Available Evidence


Medicinal Chemistry SAR Exploration Requiring a 6-Bromo Benzothiazole Piperazine Isoxazole Scaffold

This compound is appropriate for structure-activity relationship (SAR) programs that systematically explore the effect of 6-position halogen substitution on the benzothiazole ring within a piperazine-isoxazole framework. The 6-bromo substituent provides the largest halogen atom in the series, offering maximal lipophilicity (π = +0.86), steric bulk (MR = 8.88), and halogen-bonding potential relative to 6-H, 6-F, 6-Cl, and 6-alkyl comparators [1]. Researchers conducting matched molecular pair analysis across the halogen series can use this compound as the bromine terminus to quantify the contribution of halogen size and polarizability to target binding and selectivity.

Halogen-Bonding Probe Development for Structural Biology and Computational Chemistry

The bromine atom at the 6-position of the benzothiazole ring can act as a halogen-bond donor, forming directional σ-hole interactions with Lewis bases (e.g., protein backbone carbonyl oxygens, π-electron systems of aromatic residues) [1]. This compound may serve as a probe molecule in co-crystallization studies or molecular dynamics simulations aimed at quantifying the energetic contribution of halogen bonding to ligand–protein recognition, particularly when compared with the 6-H (no halogen bond), 6-F (weakest halogen bond), and 6-Cl (moderate halogen bond) analogs.

Synthetic Intermediate for Further Derivatization via the 6-Bromo Handle

The aryl bromide at the 6-position of the benzothiazole ring provides a synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) that are not accessible with the 6-H, 6-CH₃, or 6-C₂H₅ analogs [1]. This makes CAS 919752-54-8 a versatile late-stage diversification intermediate for generating libraries of 6-aryl, 6-alkynyl, or 6-amino derivatives while preserving the isoxazol-5-yl piperazine methanone core. Procurement is justified when the synthetic plan requires a brominated benzothiazole precursor for downstream coupling chemistry.

Negative Control or Reference Compound for Fluorinated/Chlorinated Lead Series

In lead optimization programs where a 6-fluoro or 6-chloro benzothiazole-piperazine-isoxazole analog has emerged as a hit or lead compound, the 6-bromo analog can serve as a matched reference compound to assess the halogen-size tolerance of the target binding pocket [1]. The substantially larger van der Waals radius of bromine (1.85 Å) compared to fluorine (1.47 Å) and chlorine (1.75 Å) may reveal steric constraints in the binding site that are not apparent from the smaller halogen series alone. This application is contingent upon the availability of in-house assay data for the comparator halogen analogs.

Quote Request

Request a Quote for (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.